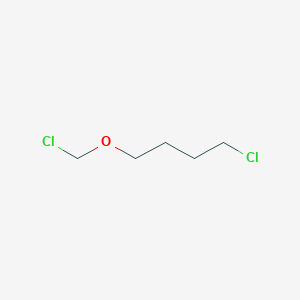
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as Compound A, is a novel compound with a wide range of potential applications in the scientific and medical fields. It is a synthetic compound that has been synthesized using a variety of methods, including the Wittig-Horner reaction, the Stille reaction, and the Suzuki-Miyaura reaction. Compound A has been found to have a variety of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been found to have a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including benzodiazepines, benzothiazoles, and pyridines. It has also been used in the synthesis of antibiotics, antifungals, and antineoplastic agents. 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has also been used in the synthesis of compounds for use in drug delivery systems, as well as in the synthesis of compounds for use in imaging agents.
Mecanismo De Acción
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been found to have a variety of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been found to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters such as serotonin and dopamine. 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has also been found to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been found to have an inhibitory effect on the enzyme 5-lipoxygenase, which is involved in the synthesis of leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has a number of advantages and limitations for use in laboratory experiments. It is a relatively stable compound, which makes it suitable for use in a variety of laboratory experiments. It is also relatively inexpensive, which makes it an attractive option for many laboratory experiments. However, it is also relatively insoluble in aqueous solutions, which can make it difficult to use in certain experiments. In addition, 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has a relatively low solubility in organic solvents, which can also limit its use in certain experiments.
Direcciones Futuras
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has a wide range of potential applications in the scientific and medical fields. One potential future direction for 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A is its use in the development of new drugs and drug delivery systems. 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A could also be used in the development of new imaging agents, as well as in the development of compounds for use in gene therapy. Additionally, 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A could be used in the development of compounds for use in drug-targeted therapies, such as cancer therapies. Finally, 2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A could be used in the development of compounds for use in the treatment of neurological disorders, such as Parkinson’s disease and Alzheimer’s disease.
Métodos De Síntesis
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane A has been synthesized using a variety of methods, including the Wittig-Horner reaction, the Stille reaction, and the Suzuki-Miyaura reaction. The Wittig-Horner reaction involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base. The Stille reaction involves the coupling of a vinyl halide with an organostannane in the presence of a base. The Suzuki-Miyaura reaction involves the coupling of an aryl halide with an organoboronic acid in the presence of a palladium catalyst.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane' involves the reaction of 3-chloro-4-cyclopropylphenylboronic acid with 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid in the presence of a palladium catalyst and a base.", "Starting Materials": [ "3-chloro-4-cyclopropylphenylboronic acid", "2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid", "Palladium catalyst", "Base" ], "Reaction": [ "Step 1: Dissolve 3-chloro-4-cyclopropylphenylboronic acid and 2,2,4,4-tetramethyl-1,3-dioxolane-4-boronic acid in a suitable solvent such as tetrahydrofuran (THF).", "Step 2: Add a palladium catalyst such as palladium acetate and a base such as potassium carbonate to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Cool the reaction mixture and filter off any solids.", "Step 5: Purify the product by column chromatography or recrystallization to obtain the desired compound '2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane'." ] } | |
Número CAS |
2118230-75-2 |
Nombre del producto |
2-(3-chloro-4-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Fórmula molecular |
C15H20BClO2 |
Peso molecular |
278.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




